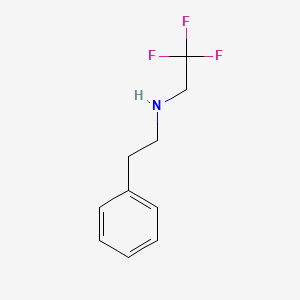

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine

説明

2,2,2-Trifluoro-N-(2-phenylethyl)ethanamine is a fluorinated ethylamine derivative characterized by a trifluoromethyl group and a phenylethylamine backbone. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in medicinal chemistry and receptor-targeted drug design.

特性

IUPAC Name |

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)8-14-7-6-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKFYXJNQUUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543712 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106241-19-4 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine typically involves the reaction of phenethylamine with 2,2,2-trifluoroethyl iodide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the carbon atom of the trifluoroethyl iodide, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated systems to precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.

化学反応の分析

Types of Reactions

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Difluoroethyl or monofluoroethyl derivatives

Substitution: Azides, thiols

科学的研究の応用

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The mechanism of action of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine involves its interaction with various molecular targets, primarily through its electron-withdrawing trifluoromethyl group. This group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)

- Structure : Features a trifluoromethoxy-phenyl group and a piperidinylmethyl chain.

- Pharmacology : Exhibits high affinity for σ1 receptors (Ki = 4.7 nM) and moderate σ2 binding (Ki = 32 nM). Demonstrated anticonvulsant activity in murine models by reducing carbamazepine-induced seizures .

- Synthesis : 41% yield, melting point 183–185°C.

- Key Difference : The trifluoromethoxy substituent enhances σ1 selectivity compared to the target compound’s simpler phenylethyl group .

N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 30)

- Structure : Similar to Compound 29 but with an ethyl group replacing the methyl substituent.

- Pharmacology : Higher σ2 affinity (Ki = 21 nM) than σ1 (Ki = 7.4 nM), indicating substituent-dependent receptor selectivity. Lower anticonvulsant efficacy compared to Compound 29 .

- Synthesis : 55% yield, higher melting point (250–253°C), suggesting stronger intermolecular forces due to ethyl substitution .

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine

- Structure : Combines a methoxyphenyl group and a trifluoromethylbenzylamine moiety.

2,2,2-Trifluoro-N-(furan-2-ylmethyl)ethanamine

- Structure : Substitutes the phenylethyl group with a furylmethyl chain.

- Key Difference : The furan ring introduces polarity and hydrogen-bonding capacity, which may reduce blood-brain barrier penetration compared to the lipophilic phenylethyl group .

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide

- Structure: Replaces the ethylamine group with a quinoline-acetamide scaffold.

Physicochemical and Pharmacological Data Table

Structural Influences on Activity

生物活性

2,2,2-Trifluoro-N-(2-phenylethyl)ethanamine is a trifluorinated organic compound with the molecular formula C₁₀H₁₂F₃N. Its unique structure, characterized by a trifluoroethyl group and a phenylethyl moiety, imparts distinct electronic and steric properties that enhance its potential utility in medicinal chemistry and biological applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

The compound features notable physical properties such as a melting point of approximately 93-94 °C. The presence of trifluoromethyl groups significantly alters its electronic properties compared to similar compounds, enhancing metabolic stability and interaction profiles with biological targets.

Research on the specific mechanism of action for this compound is limited. However, similar trifluorinated compounds have been studied for their interactions with neurotransmitter systems and cellular pathways:

- Dopaminergic Activity : Analogous compounds like N-trifluoroethyldopamine have shown to stimulate adenylate cyclase activity in rat striatum tissues, suggesting potential dopaminergic effects .

- Calcium Influx Inhibition : Structural analogs have demonstrated inhibition of calcium influx in various cell types, indicating a possible role in modulating intracellular signaling pathways .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds to elucidate its pharmacological profile:

In Vitro Studies

In vitro studies have been conducted to evaluate the antiproliferative effects of various synthesized compounds related to this compound. For instance:

- Antiproliferative Activity : Compounds derived from similar structures were tested against cancer cell lines (L1210, CEM, HeLa), showing varying degrees of effectiveness. The most potent compounds exhibited IC₅₀ values in the low micromolar range .

Pharmacokinetic Properties

The pharmacokinetic properties of compounds like this compound are critical for understanding their therapeutic potential. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is significant for drug design as it may improve bioavailability and reduce the rate of degradation in biological systems.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive amination : React 2-phenylethylamine with 2,2,2-trifluoroethyl triflate (see triflate ester reactivity in ) in the presence of a reducing agent like sodium cyanoborohydride.

- Nucleophilic substitution : Use 2,2,2-trifluoroethylamine hydrochloride () with a halogenated phenethyl derivative under basic conditions (e.g., K₂CO₃ in DMF).

Q. Key Considerations :

- Temperature : Elevated temperatures (>80°C) may accelerate side reactions, such as Hofmann elimination due to the amine’s basicity.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis of trifluoroethyl intermediates.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Primary Techniques :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 218.1 (calculated for C₁₀H₁₁F₃N⁺).

- X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in dichloromethane/hexane. Refinement using SHELXL () resolves disorder in the trifluoromethyl group .

Q. Data Interpretation Challenges :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures ().

- Ventilation : The compound’s volatility (similar to trifluoroethylamine derivatives in ) necessitates closed-system handling to prevent inhalation.

- Waste Disposal : Collect residues in sealed containers labeled for halogenated amine waste. Neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stereoelectronic properties in pharmacological target binding?

Methodological Answer: The CF₃ group enhances:

- Lipophilicity : Measure logP via HPLC (compare retention times with non-fluorinated analogs).

- Electron-Withdrawing Effects : IR spectroscopy shows attenuated N-H stretching frequencies (~3350 cm⁻¹ vs. ~3450 cm⁻¹ in non-fluorinated analogs).

- Target Interactions : Molecular docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic pockets (e.g., serotonin receptors, as suggested by phenethylamine analogs in ). Validate via radioligand binding assays using tritiated ligands .

Q. How can conflicting crystallographic and spectroscopic data on conformational flexibility be resolved?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., -40°C to 60°C) to detect rotamer interconversion.

- DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level. Compare computed NMR shifts with experimental data.

- Complementary Techniques : Pair X-ray data (static structure) with solid-state NMR to assess packing effects. Refine disordered regions using SQUEEZE in SHELXL () .

Q. What strategies mitigate by-product formation during large-scale synthesis?

Methodological Answer:

- Process Optimization :

- Stepwise Addition : Add trifluoroethylating agents slowly to minimize exothermic side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine formation in reductive amination).

- By-Product Identification : LC-MS/MS identifies dimers or oxidized species; suppress via oxygen-free conditions (argon atmosphere) .

Q. What computational models predict the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. The CF₃ group likely reduces hepatic clearance (see fluorinated analogs in ).

- Metabolite Identification : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF-MS. Key Phase I metabolites may include N-dealkylation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。